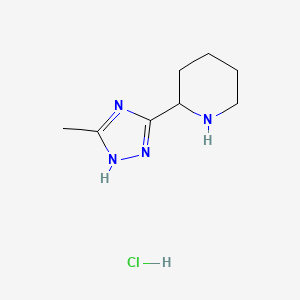

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Vue d'ensemble

Description

“2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4. Its molecular weight is 202.69 .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 202.69 . It’s a powder at room temperature .Applications De Recherche Scientifique

Triazole Derivatives: A Patent Review (2008 – 2011)

Triazole derivatives are of great importance in drug development due to their diverse biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the therapeutic potential of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, covering new chemical entities and pharmaceuticals developed between 2008 and 2011. The need for new, efficient preparations of triazoles that consider green chemistry, energy saving, and sustainability is highlighted, along with the urgency to find prototypes for new diseases and resistant bacteria (Ferreira et al., 2013).

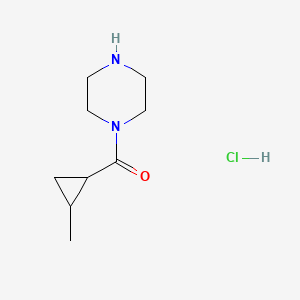

Piperazine Derivatives: Therapeutic Uses

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, featuring in drugs with various therapeutic uses such as antipsychotic, antihistamine, and antidepressant. Research on piperazine derivatives has shown that slight modifications to the substitution pattern can significantly impact the medicinal potential. The review of patents from 2010 to the present discusses the diversity of piperazine compounds' molecular designs and therapeutic profiles, highlighting the scaffold's versatility in drug discovery (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This review discusses the anti-TB compounds where piperazine serves as a vital building block, elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. It aims to assist in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals . Compounds containing this ring often exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor activities .

Biochemical Pathways

Triazole-containing compounds often affect pathways related to the synthesis of key biomolecules .

Pharmacokinetics

Many triazole-containing compounds are well absorbed and distributed in the body .

Result of Action

Given the biological activities of many triazole-containing compounds, it could potentially have antifungal, antibacterial, or antitumor effects .

Propriétés

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGHWHTYLFGJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

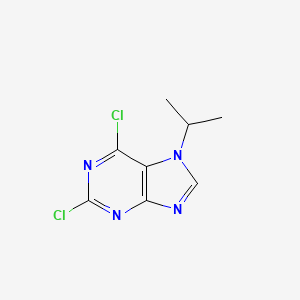

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)

![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)

![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)

![1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B1433944.png)